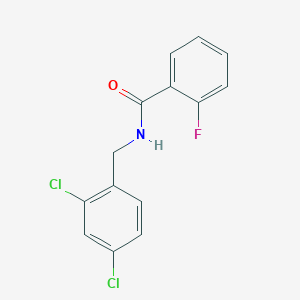

N-(2,4-dichlorobenzyl)-2-fluorobenzamide

Description

N-(2,4-Dichlorobenzyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 2,4-dichlorobenzylamine moiety via an amide bond. This compound belongs to a broader class of halogenated aromatic amides, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and tunable physicochemical properties. The presence of chlorine and fluorine atoms introduces steric and electronic effects that influence molecular conformation, intermolecular interactions (e.g., hydrogen bonding, halogen bonding), and crystallographic packing.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNO/c15-10-6-5-9(12(16)7-10)8-18-14(19)11-3-1-2-4-13(11)17/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDWTEPDRFGJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Tri-fluorinated Benzamides (Fo23 and Fo24)

The tri-fluorinated benzamides Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) and Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) are structural isomers of the target compound, differing in halogen type (F vs. Cl) and substitution patterns. Key comparisons include:

- Crystallography: Both Fo23 and Fo24 crystallize in the monoclinic space group Pn with nearly identical unit cell parameters (e.g., Fo24: a = 5.6756 Å, b = 4.9829 Å, V = 545.88 ų). Their planar aromatic rings (interplanar angle = 0.7°) and intramolecular N–H···F interactions (H···F = 2.12 Å) stabilize the conformation .

- Hydrogen Bonding : Primary 1D amide–amide interactions along the b-axis and weaker C–H···F/O contacts dominate their packing. Fo24 exhibits a unique R₂²(12) synthon involving C–H, N–H, and C–F groups, absent in chloro analogs .

- Thermal Properties : Fo24 has a melting point of 110–112°C, typical of fluorinated benzamides .

Table 1: Structural Comparison of Tri-fluorinated Benzamides

Chlorinated and Brominated Analogs

- XEHZOD (2-chloro-N-(4-chloro-2-fluorophenyl)benzamide) : This dichloro-fluoro analog crystallizes in Pna2₁, contrasting with the Pn group of fluorinated benzamides. The larger Cl atoms increase steric bulk, altering packing efficiency and van der Waals interactions .

- Its space group (Pbca) reflects distinct symmetry compared to fluorinated analogs .

Table 2: Halogen-Substituted Benzamides

Trifluoromethyl Derivative (E24)

The compound E24 (N-(2,4-dichlorobenzyl)-2-(trifluoromethyl)benzamide) replaces the 2-fluoro group with a trifluoromethyl (–CF₃) moiety. This substitution significantly enhances lipophilicity (logP increase ~1.5 units) and steric bulk, impacting bioavailability and crystal packing. –114 to –118 ppm for aromatic F in Fo24) .

Physicochemical and Spectroscopic Comparisons

- NMR Spectroscopy :

- ¹⁹F NMR : Fluorinated benzamides like Fo24 show signals at –114 to –118 ppm (aromatic F), whereas –CF₃ groups (as in E24) resonate at higher fields .

- ¹H NMR : The 2,4-dichlorobenzyl group in the target compound would exhibit deshielded aromatic protons (δ ~7.2–7.8 ppm) compared to fluorinated analogs (δ ~6.8–7.5 ppm) .

- Infrared Spectroscopy : The amide C=O stretch in Fo24 appears at 1656 cm⁻¹, slightly lower than chloro analogs (~1660–1680 cm⁻¹) due to reduced electron-withdrawing effects of F vs. Cl .

Gaps in Structural Data

This gap complicates systematic comparisons and necessitates reliance on computational predictions (e.g., crystal structure prediction algorithms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.